molecular formula C7H4ClNO6S B2491343 4-(Chlorosulfonyl)-3-nitrobenzoic acid CAS No. 32571-65-6

4-(Chlorosulfonyl)-3-nitrobenzoic acid

Cat. No.: B2491343
CAS No.: 32571-65-6
M. Wt: 265.62
InChI Key: LUMHLXHPCXMDLB-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO6S and its molecular weight is 265.62. The purity is usually 95%.
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Scientific Research Applications

1. Building Block for Heterocyclic Synthesis

4-(Chlorosulfonyl)-3-nitrobenzoic acid serves as a valuable building block in heterocyclic oriented synthesis (HOS). It has been utilized for the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in current drug discovery (Křupková et al., 2013).

2. Solubility Analysis with the Abraham Solvation Parameter Model

The Abraham solvation parameter model has been applied to calculate solute descriptors for this compound. This model helps in understanding the solubility of this compound in various organic solvents, which is essential for determining its applications in different chemical processes (Stovall et al., 2005).

3. Structural Analysis and Molecular Properties

Studies involving FT-IR and molecular structure analysis, including first-order hyperpolarizability, HOMO and LUMO analysis, have been conducted on derivatives of this compound. These studies contribute to a deeper understanding of the compound's electronic properties and stability, which are crucial for its application in material science and molecular engineering (Kumar et al., 2014).

4. Photochemical Applications

Research into the photochemical decomposition reactions of nitrobenzoic acid derivatives, including this compound, has been conducted using surface enhanced Raman scattering (SERS). This provides insights into the photochemical behaviors of these compounds, which is valuable for their potential applications in photodynamic therapy and photochemical synthesis (Franzke & Wokaun, 1992).

5. Halogen Bond Interactions in Molecular Salts/Cocrystals

This compound has been used in crystal engineering to investigate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. This research contributes to the understanding of molecular interactions in crystal structures, which is important for the development of new pharmaceuticals and materials (Oruganti et al., 2017).

Mechanism of Action

The molecule has two electrophilic sites, the carbon and the S (VI) center . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO 2 Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of this compound in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Contact with water liberates toxic gas .

Properties

IUPAC Name

4-chlorosulfonyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMHLXHPCXMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32571-65-6
Record name 4-(chlorosulfonyl)-3-nitrobenzoic acid
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